molecular formula C22H30N6O4 B2653974 7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 333305-37-6

7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2653974
CAS RN: 333305-37-6
M. Wt: 442.52
InChI Key: DUJGWNODLRGPLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H30N6O4 and its molecular weight is 442.52. The purity is usually 95%.
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Scientific Research Applications

Psychotropic Potential

A series of derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, including compounds similar in structure to the query compound, were designed to assess their potential psychotropic activity. These compounds showed promise as ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, with implications for antidepressant and anxiolytic properties. Specifically, certain derivatives demonstrated a significant antidepressant-like effect and anxiolytic-like activity in animal models, highlighting the potential for designing new 5-HT ligands with preserved π-electron systems and lower molecular weight (Chłoń-Rzepa et al., 2013).

Analgesic and Anti-inflammatory Agents

Further research into 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives has revealed a new class of analgesic and anti-inflammatory agents. These compounds showed significant analgesic activity in in vivo models, with some derivatives more active than reference drugs, suggesting their utility in developing new pharmacological treatments (Zygmunt et al., 2015).

properties

IUPAC Name

7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O4/c1-15-7-5-6-8-17(15)32-14-16(29)13-28-18-19(25(3)22(31)26(4)20(18)30)23-21(28)27-11-9-24(2)10-12-27/h5-8,16,29H,9-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJGWNODLRGPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(CN2C3=C(N=C2N4CCN(CC4)C)N(C(=O)N(C3=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

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